Thymidine, 5'-o-(p-toluenesulfonyl)-

描述

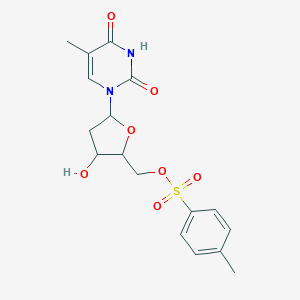

Thymidine, 5’-o-(p-toluenesulfonyl)-: is a modified nucleoside derivative of thymidine, where the 5’-hydroxyl group is substituted with a p-toluenesulfonyl group. This compound is primarily used as a reagent in the preparation of 5’-substituted cyclothymidine derivatives .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5’-o-(p-toluenesulfonyl)- typically involves the reaction of thymidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial use. The key steps involve the protection of the hydroxyl group, sulfonylation, and subsequent purification to achieve the desired product .

化学反应分析

Types of Reactions: Thymidine, 5’-o-(p-toluenesulfonyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonyl group can be displaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to remove the sulfonyl group, regenerating the original thymidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted thymidine derivatives.

Reduction: Thymidine.

科学研究应用

Synthesis of Nucleoside Phosphates

One of the primary applications of tosyl-thymidine is in the synthesis of nucleoside phosphates. The tosyl group acts as a leaving group, facilitating the phosphorylation process:

- Reaction Mechanism : The tosylate group can be displaced by phosphate sources, leading to the formation of 5'-phosphorylated nucleosides. This reaction is crucial for creating nucleotide triphosphates (NTPs) used in various biochemical assays and therapeutic applications .

| Nucleoside | Synthesis Method | Yield (%) |

|---|---|---|

| Thymidine | Displacement with bis(tetra-n-butylammonium) phosphate | 70-90 |

| Adenosine | Similar tosylate displacement | 65-85 |

| Guanosine | Tosylate reaction with phosphate | 60-80 |

Anticancer Research

Tosyl-thymidine has been investigated for its potential in cancer therapy, particularly targeting thymidylate synthase (TS), an enzyme critical for DNA synthesis:

- Mechanism : Compounds that disrupt the dimerization of TS can lead to reduced enzyme activity, thereby inhibiting cancer cell proliferation. Research has shown that small molecules derived from tosyl-thymidine can destabilize TS dimers, shifting the equilibrium towards inactive monomers .

Case Study: TS-Dimer Destabilizers

A recent study identified small molecules that bind to the monomer-monomer interface of TS, effectively reducing its activity. These compounds demonstrated lower toxicity compared to traditional chemotherapeutics like 5-fluorouracil while significantly inhibiting tumor growth in mouse models .

Applications in Nucleic Acid Chemistry

Tosyl-thymidine is also utilized in the synthesis of modified nucleotides for studying nucleic acid structures and functions:

- Double-headed Nucleosides : These are synthesized using tosyl derivatives to create nucleotides with dual functionalities, which can stabilize complex nucleic acid structures such as three-way junctions .

| Modified Nucleotide | Functionality | Application Area |

|---|---|---|

| Double-headed Uridine | Stabilizes RNA structures | RNA biology |

| Thymidine Derivatives | Antimicrobial properties | Medicinal chemistry |

作用机制

The mechanism of action of Thymidine, 5’-o-(p-toluenesulfonyl)- involves its role as a precursor in the synthesis of modified nucleosides.

相似化合物的比较

Thymidine: The parent compound without the p-toluenesulfonyl group.

5’-O-Tosyl-D-thymidine: Another tosylated derivative with similar properties.

Uniqueness: Thymidine, 5’-o-(p-toluenesulfonyl)- is unique due to its specific substitution at the 5’-position, which allows for targeted modifications and applications in nucleoside chemistry .

生物活性

Thymidine, 5'-o-(p-toluenesulfonyl)- is a modified nucleoside that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and its role in cancer therapy.

Thymidine derivatives have been studied extensively for their ability to inhibit specific enzymes involved in nucleotide metabolism. The modification of thymidine with a p-toluenesulfonyl group enhances its binding affinity and selectivity towards target enzymes, making it a promising candidate for therapeutic applications, particularly in the treatment of infections and cancer.

Thymidine, 5'-o-(p-toluenesulfonyl)- acts primarily as an inhibitor of thymidine monophosphate kinase (TMPK), an enzyme crucial for the phosphorylation of thymidine to dTMP. This inhibition can disrupt nucleotide synthesis pathways, particularly in rapidly dividing cells such as those found in tumors or bacterial infections.

Structure-Activity Relationship

Research has shown that modifications at different positions on the thymidine molecule can significantly affect its biological activity. For instance, studies indicate that substituents at the 2'-position can alter the conformational stability and binding efficiency of the compound to TMPK, influencing its inhibitory potency.

Efficacy Against Mycobacterium tuberculosis

A significant body of research has focused on the use of thymidine derivatives as anti-tuberculosis agents. Thymidine, 5'-o-(p-toluenesulfonyl)- has demonstrated promising inhibitory activity against Mycobacterium tuberculosis by targeting TMPKmt (the mycobacterial form of TMPK).

Case Study: Inhibition Studies

In vitro studies have shown that certain modified thymidine derivatives exhibit Ki values significantly lower than the Km value for dTMP (4.5 µM), indicating a strong binding affinity. For example, one derivative showed a Ki value of 0.6 µM against TMPKmt, highlighting its potential as a lead compound for further development in anti-tuberculosis therapy .

| Compound Name | Ki Value (µM) | Target Enzyme |

|---|---|---|

| N-(5’-deoxy-α-D-thymidin-5’-yl)-N’-(3-trifluoromethyl-4-chlorophenyl)thiourea | 0.6 | TMPKmt |

| 1-(3-aminomethyl-3,5-dideoxy-2-O,6-N-(thiocarbonyl)-β-D-ribofuranosyl)thymine | 2.3 | TMPKmt |

Antiviral Activity

Beyond its antibacterial properties, thymidine derivatives have also been explored for their antiviral activity. Certain studies indicate that modified thymidines can inhibit viral replication by interfering with viral polymerases or other essential enzymes involved in the viral life cycle.

The antiviral mechanism often involves competitive inhibition where the modified thymidine mimics natural substrates required for viral DNA synthesis. This approach can effectively reduce viral load and improve therapeutic outcomes in infections such as HIV.

Cancer Therapeutics

Thymidine derivatives are also being investigated for their role in cancer therapy. The ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair, positions these compounds as potential anticancer agents.

Case Study: Thymidylate Synthase Inhibition

Recent studies have identified small molecules that disrupt the dimeric form of human TS, leading to increased proteasomal degradation of the enzyme. Such compounds have shown enhanced efficacy in reducing tumor growth compared to traditional chemotherapeutics like 5-fluorouracil .

| Compound Name | Mechanism | Efficacy Comparison |

|---|---|---|

| E7 | TS dimer disruption | More effective than 5-FU |

属性

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWNGNFIIXLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993373 | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-19-2 | |

| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。